![molecular formula C24H26Cl2N2O B1680157 Unii-667440B6Z7 CAS No. 204069-50-1](/img/structure/B1680157.png)
Unii-667440B6Z7
描述
Unii-667440B6Z7, also known as RTI-336, is a chronic brain dopamine transporter (DAT) inhibitor. It has a molecular formula of C24H26Cl2N2O and a molecular weight of 429.4 g/mol .
Molecular Structure Analysis
The molecular structure of Unii-667440B6Z7 is based on its molecular formula, C24H26Cl2N2O . The exact structure is not provided in the search results.科学研究应用
Cocaine Dependence Treatment
RTI-336 has been studied as a potential treatment for cocaine dependence . Preclinical and clinical data suggest that a compound which binds potently to and inhibits the dopamine transporter, but with a slower onset and offset rate than cocaine and with less abuse potential and psychomotor stimulant activity, could be a useful adjunct in the treatment of cocaine dependence .
Pharmacokinetics Research
RTI-336 has been used in pharmacokinetics (PK) research . In a randomized, double-blind, and placebo-controlled trial in healthy adult males, the PK of oral single doses (0.3, 1, 3, 6, 12, and 20 mg) of RTI-336 was assessed . PK analyses demonstrated good absorption with peak plasma maximum concentrations (C max) occurring around 4 h post-dose and consistent half-lives of around 17 h for the 6, 12, and 20 mg doses .
Safety and Tolerability Studies
RTI-336 has been studied for its safety and tolerability . In a clinical trial, RTI-336 was well-tolerated up to the maximum evaluated dose of 20 mg . All doses including the highest (20 mg) showed excellent safety and tolerability, and further studies in humans are warranted .
Metabolite Analysis
The metabolites of RTI-336 have been analyzed in plasma and urine . Only 0.02% of RTI-336 excreted was unchanged in urine. Active metabolites UC-M5, UC-M8, and UC-M2 were measurable in plasma and urine, with plasma C max of UC-M5 and UC-M8 exceeding that of RTI-336 .
作用机制
Target of Action
RTI 336, also known as RTI-336, 667440B6Z7, UNII-667440B6Z7, Unii-667440B6Z7, or RTI 4229-336, is a phenyltropane derivative . The primary target of RTI 336 is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron .
Mode of Action
RTI 336 acts as a potent and selective dopamine reuptake inhibitor . It binds to the dopamine transporter with around 20 times the affinity of cocaine . It produces relatively mild stimulant effects, with a slow onset and long duration of action . This interaction with the dopamine transporter inhibits the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft .
Biochemical Pathways
The increased concentration of dopamine in the synaptic cleft enhances dopaminergic neurotransmission . This can affect various biochemical pathways downstream, particularly those associated with reward and motivation, given the key role of dopamine in these processes .
Pharmacokinetics
The pharmacokinetics of RTI 336 have been studied in humans . It has been found to be well-tolerated up to the maximum evaluated dose of 20 mg . Pharmacokinetic analyses demonstrated good absorption with peak plasma maximum concentrations (Cmax) occurring around 4 hours post-dose and consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses . These properties impact the bioavailability of RTI 336, ensuring that it is present in the body for a sufficient duration to exert its effects .
Result of Action
The molecular and cellular effects of RTI 336’s action primarily involve enhanced dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This can lead to increased stimulation of dopamine receptors and subsequent changes in neuronal activity .
属性
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZEMAKFSYLMD-SXBQIKTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane, 3-(4-chlorophenyl)-8-methyl-2-(3-(4-methylphenyl)-5-isoxazolyl)-, monohydrochloride, (1R,2S,3S,5S)- | |
CAS RN |
204069-50-1 | |
Record name | RTI 336 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RTI-336 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。